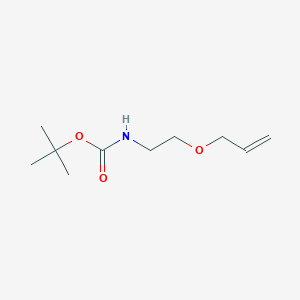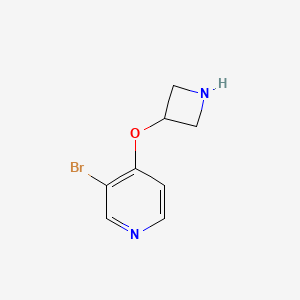![molecular formula C14H21NO3 B12065694 Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- is an organic compound with the molecular formula C14H21NO3 It is a derivative of hexanoic acid, where the hydrogen atom at the sixth position is replaced by a 4-(dimethylamino)phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-[4-(dimethylamino)phenoxy]- typically involves the reaction of hexanoic acid with 4-(dimethylamino)phenol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The process may involve multiple steps, including esterification, hydrolysis, and purification to obtain the final product with high purity.
Industrial Production Methods
In industrial settings, the production of hexanoic acid, 6-[4-(dimethylamino)phenoxy]- is often carried out using large-scale reactors and advanced purification techniques. The process is optimized to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production time.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-[4-(dimethylamino)phenoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- can be compared with other similar compounds, such as:
Hexanoic acid: A simple carboxylic acid with a six-carbon chain.
4-(Dimethylamino)phenol: A phenolic compound with a dimethylamino group.
Phenoxyacetic acid: A compound with a phenoxy group attached to acetic acid.
Uniqueness
The uniqueness of hexanoic acid, 6-[4-(dimethylamino)phenoxy]- lies in its combination of a hexanoic acid backbone with a 4-(dimethylamino)phenoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
6-[4-(dimethylamino)phenoxy]hexanoic acid |
InChI |
InChI=1S/C14H21NO3/c1-15(2)12-7-9-13(10-8-12)18-11-5-3-4-6-14(16)17/h7-10H,3-6,11H2,1-2H3,(H,16,17) |
InChI Key |
CWKQLMQXTKAXLX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)
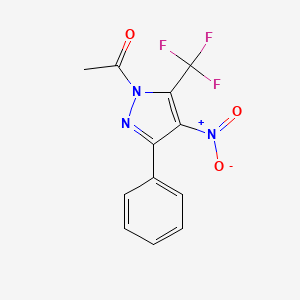

![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)
![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)
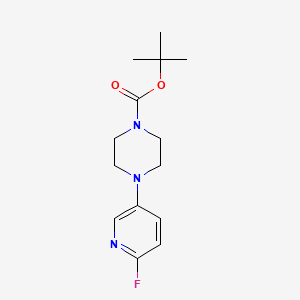
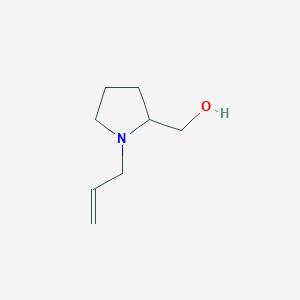
![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)

